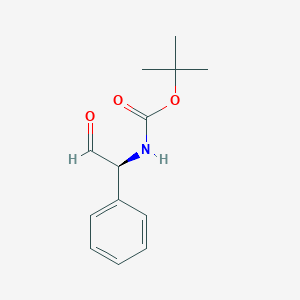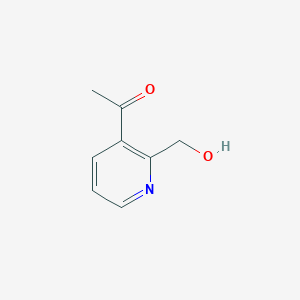![molecular formula C13H10F3NO2S B063839 Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate CAS No. 172848-59-8](/img/structure/B63839.png)
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has unique chemical properties that make it a promising candidate for the development of new drugs, pesticides, and other functional materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate is not fully understood. However, it is believed to act through various pathways depending on the target organism or cell type. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of certain enzymes involved in cell survival. In bacteria and fungi, it has been found to disrupt the cell membrane and inhibit the synthesis of essential proteins, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, it has been shown to reduce inflammation, inhibit tumor growth, and suppress bacterial and fungal infections. However, it has also been found to cause liver toxicity and other adverse effects at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate in lab experiments include its high potency, low toxicity, and unique chemical properties. It can be easily synthesized in large quantities and has a long shelf life. However, its limitations include its high cost, limited solubility in water, and potential side effects at high doses.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate, including:
1. Optimization of
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate has shown promising results in scientific research, particularly in the following areas:
1. Medicinal Chemistry: This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential candidate for the development of new drugs for the treatment of various diseases.
2. Agricultural Chemistry: this compound has been used as a pesticide to control pests and diseases in crops. It has been found to be effective against a wide range of pests and has a low toxicity profile.
3. Materials Science: This compound has been used as a building block for the synthesis of functional materials such as polymers, liquid crystals, and sensors. It has been found to have unique optical, electronic, and mechanical properties that make it a promising candidate for various applications.
Propiedades
Número CAS |
172848-59-8 |
|---|---|
Fórmula molecular |
C13H10F3NO2S |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)11-17-10(7-20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 |
Clave InChI |
IVVCYBXRJDUDFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

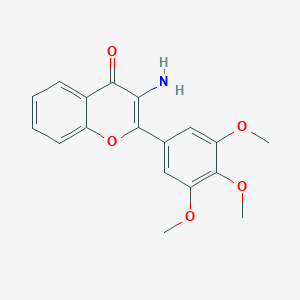

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

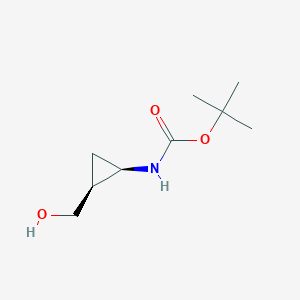
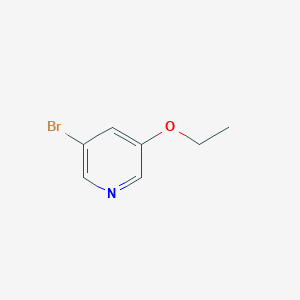


![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
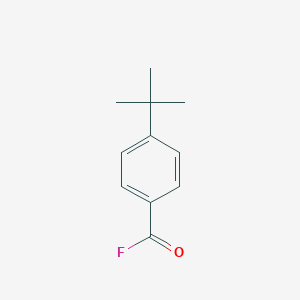
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
